

Spectroscopic Analysis of Dimethyl 5-methylpyridine-2,3-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethyl 5-methylpyridine-2,3-dicarboxylate*

Cat. No.: B173089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, predictive analysis of the spectral characteristics of **Dimethyl 5-methylpyridine-2,3-dicarboxylate** (CAS No. 112110-16-4). While empirical data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a reliable, theoretical spectroscopic profile. This guide is designed to assist researchers in the identification, characterization, and quality control of this important heterocyclic building block. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction and Molecular Structure

Dimethyl 5-methylpyridine-2,3-dicarboxylate is a substituted pyridine derivative featuring two methyl ester groups and a methyl group on the aromatic ring. Its molecular formula is $C_{10}H_{11}NO_4$, with a corresponding molecular weight of approximately 209.20 g/mol. Such polysubstituted pyridine scaffolds are of significant interest in medicinal chemistry and materials

science due to their versatile chemical reactivity and ability to participate in various intermolecular interactions.

Accurate structural elucidation is paramount for its application in synthesis and drug development. The strategic placement of electron-withdrawing ester groups and an electron-donating methyl group creates a unique electronic environment, which is reflected in its spectroscopic signatures.

Caption: Structure of **Dimethyl 5-methylpyridine-2,3-dicarboxylate**.

Predicted Spectroscopic Profile

The following sections detail the predicted NMR, IR, and MS data for the title compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data from similar pyridine dicarboxylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons and the two types of methyl groups.

- **Aromatic Protons (H-4, H-6):** The pyridine ring contains two protons. The H-6 proton is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. The H-4 proton is situated between the nitrogen and the methyl-substituted C-5 position. The electron-donating methyl group at C-5 will slightly shield H-4 and H-6 relative to an unsubstituted pyridine-2,3-dicarboxylate. They will appear as sharp singlets or narrow doublets (due to long-range coupling).
- **Ester Methyl Protons (-COOCH₃):** The two methyl ester groups are in different chemical environments (ortho and meta to the ring nitrogen). The C-2 ester methyl group is expected to be slightly more deshielded than the C-3 ester methyl group due to its proximity to the

electronegative nitrogen. They will both appear as sharp singlets, each integrating to 3 protons.

- Pyridine Methyl Protons (5-CH₃): The methyl group attached to the pyridine ring at C-5 will appear as a sharp singlet integrating to 3 protons, typically in the aromatic methyl region.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~ 8.6 - 8.8	s	1H	H-6	Adjacent to electronegativ e N atom, deshielded.
~ 8.0 - 8.2	s	1H	H-4	Influenced by adjacent N and ester group.
~ 3.9 - 4.1	s	3H	2-COOCH ₃	Proximity to ring nitrogen causes deshielding.
~ 3.8 - 4.0	s	3H	3-COOCH ₃	Standard methyl ester chemical shift.

| ~ 2.4 - 2.6 | s | 3H | 5-CH₃ | Typical range for an aromatic methyl group. |

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum is predicted to show all 10 unique carbon signals.

- Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the nitrogen atom and the substituents. C-2 and C-6 are the most deshielded due to their direct attachment to nitrogen. The ester-substituted carbons (C-2, C-3) will be significantly deshielded.

- **Carbonyl Carbons:** The two ester carbonyl carbons will appear in the typical downfield region for esters (~165-175 ppm).
- **Methyl Carbons:** The three methyl carbons (two from the esters, one from the ring) will appear in the upfield region of the spectrum.

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment	Rationale
~ 167	C-9 (C=O)	Ester carbonyl.
~ 165	C-7 (C=O)	Ester carbonyl, slightly influenced by proximity to N.
~ 152	C-6	Aromatic C adjacent to N.
~ 149	C-2	Aromatic C adjacent to N and substituted by ester.
~ 140	C-4	Aromatic C influenced by N and methyl group.
~ 138	C-5	Aromatic C substituted with methyl group.
~ 125	C-3	Aromatic C shielded by two adjacent C atoms.
~ 53.0	C-8/C-11	Methoxy carbons from esters.
~ 52.5	C-8/C-11	Methoxy carbons from esters.

| ~ 18.5 | C-10 | Ring methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. For **Dimethyl 5-methylpyridine-2,3-dicarboxylate**, the key absorptions will be from the ester groups and the aromatic ring.

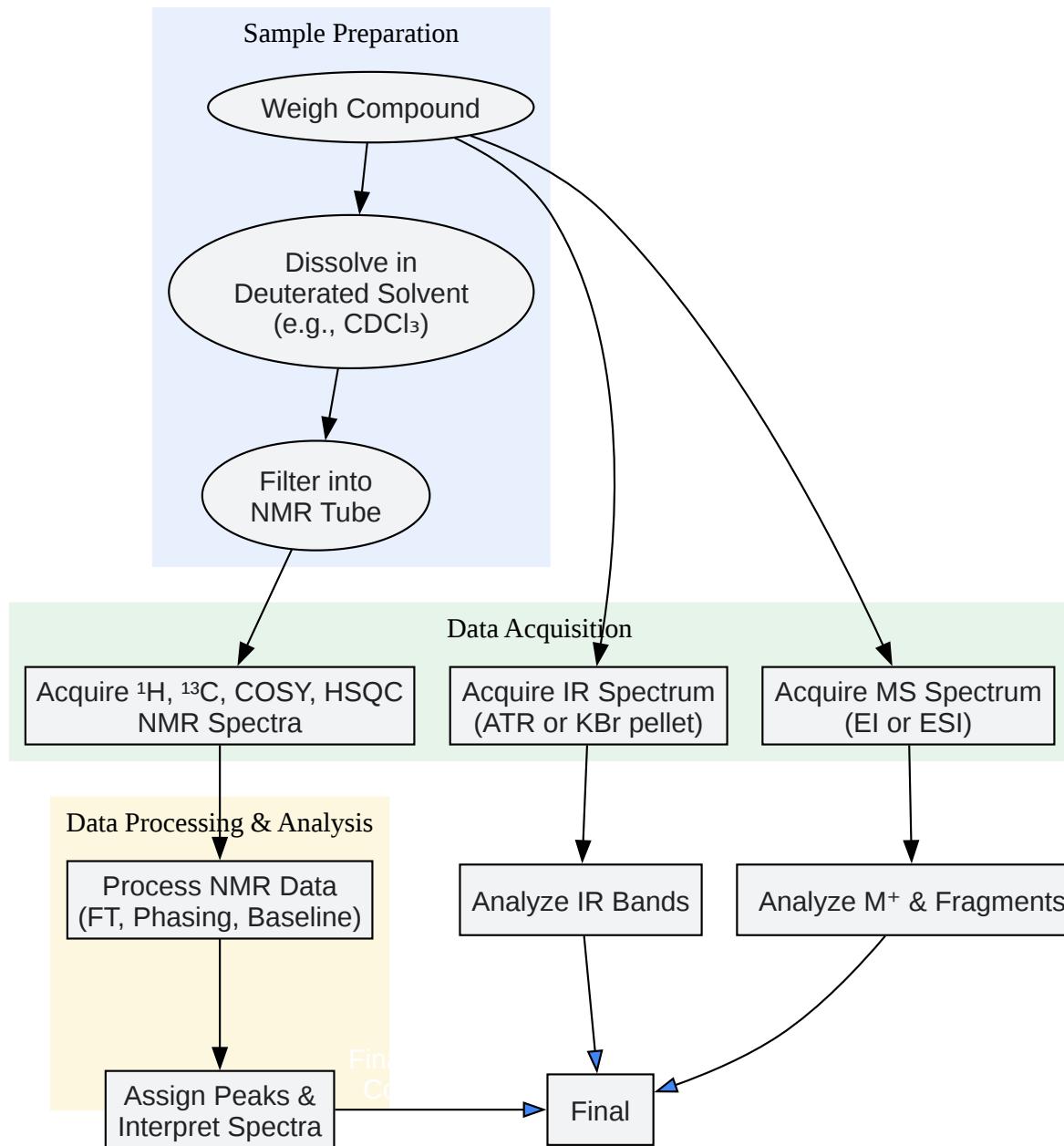
Table 3: Predicted IR Absorption Frequencies

Frequency (cm ⁻¹)	Intensity	Assignment	Rationale
3100-3000	Medium-Weak	Aromatic C-H Stretch	Characteristic of sp ² C-H bonds on the pyridine ring.
2990-2850	Medium	Aliphatic C-H Stretch	From the three methyl groups.
1730-1715	Strong, Sharp	C=O Stretch (Ester)	This will be the most prominent peak, characteristic of a conjugated ester carbonyl group. [1] [2] A doublet may be observed due to the two distinct ester environments.
1600-1550	Medium	C=C / C=N Stretch	Aromatic ring stretching vibrations.

| 1300-1100 | Strong | C-O Stretch (Ester) | Two strong bands are expected, characteristic of the ester C-O single bonds.[\[1\]](#)[\[2\]](#) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure.


- Molecular Ion (M⁺): The primary peak of interest is the molecular ion peak. Given the molecular formula C₁₀H₁₁NO₄, the exact mass is 209.0688 Da. The nominal mass spectrometry experiment (EI-MS) should show a strong molecular ion peak at m/z = 209.
- Key Fragmentation Pathways: Electron impact ionization is expected to induce fragmentation, providing structural clues.

- Loss of Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of a methoxy radical, leading to a fragment at m/z = 178 ([M-31]⁺).
- Loss of Carbomethoxy Group (-COOCH₃): Loss of a complete carbomethoxy radical would result in a fragment at m/z = 150 ([M-59]⁺).
- Loss of Methyl Radical (-CH₃): Loss of the methyl group from the pyridine ring would yield a fragment at m/z = 194 ([M-15]⁺).

Experimental Methodologies

To ensure the acquisition of high-quality, reliable data, the following self-validating protocols are recommended.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A validated workflow for comprehensive spectroscopic characterization.

3.1 NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh ~5-10 mg of **Dimethyl 5-methylpyridine-2,3-dicarboxylate**.
- Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl_3 . Shim the magnetic field to achieve optimal homogeneity (peak shape).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Integrate the proton signals and assign the peaks.

3.2 IR Spectroscopy Protocol (ATR Method)

- Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the ambient spectrum (H_2O , CO_2), which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
- Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans for a high-quality result.

- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

3.3 Mass Spectrometry Protocol (EI-MS Method)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
- Analysis: Identify the molecular ion peak (M^+) and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for **Dimethyl 5-methylpyridine-2,3-dicarboxylate**. The provided ^1H NMR, ^{13}C NMR, IR, and MS data, while theoretical, are grounded in fundamental spectroscopic principles and data from analogous compounds. By correlating the predicted data with the detailed experimental protocols, researchers and drug development professionals are equipped with a robust framework for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Dimethyl 5-methylpyridine-2,3-dicarboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173089#dimethyl-5-methylpyridine-2-3-dicarboxylate-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com